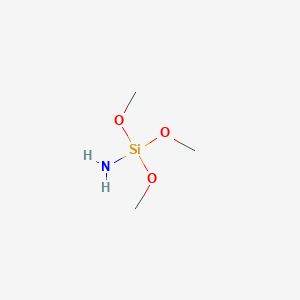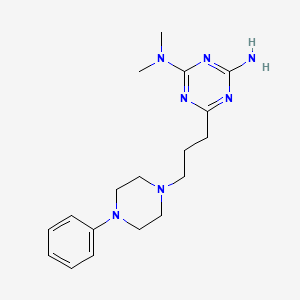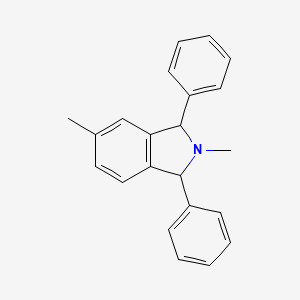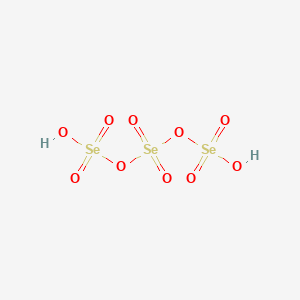
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate is an organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a diphenylmethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate typically involves multiple steps. One common method includes the condensation reaction of diphenylmethane with a suitable amine, followed by the introduction of a propyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(methylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(butylamino)propanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate stands out due to its specific structural features and the presence of the propylamino group. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13500-67-9 |
|---|---|
Molecular Formula |
C23H29NO5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-methyl-1,1-diphenyl-3-(propylamino)propan-1-ol |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-14-20-15-16(2)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,16,20-21H,3,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GDDSDLBLYWXHGT-BTJKTKAUSA-N |
Isomeric SMILES |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)



![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)








![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
